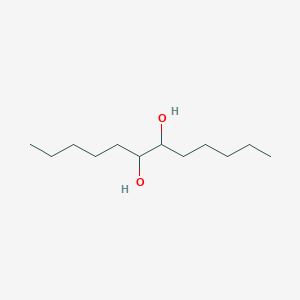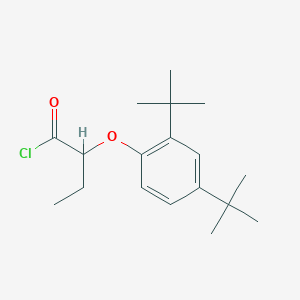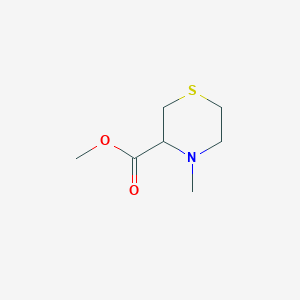
6,7-Dodecanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dodecanediol is an organic compound with the molecular formula C12H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a dodecane backbone
准备方法
Synthetic Routes and Reaction Conditions
6,7-Dodecanediol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. The esterification of dodecanedioic acid with n-hexanol produces dihexyl dodecanedioic acid, which is then reduced via hydrogenation to yield this compound . This method is advantageous as it does not require a catalyst, simplifying the separation process and reducing production costs.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields of the desired product. The use of advanced reactors and optimized reaction conditions further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
6,7-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: Further reduction can lead to the formation of dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various halogenated or alkylated derivatives of dodecanediol.
科学研究应用
6,7-Dodecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Its derivatives are explored for potential therapeutic applications.
作用机制
The mechanism of action of 6,7-Dodecanediol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing the properties of the compounds it forms. These interactions can affect the stability, solubility, and reactivity of the resulting products.
相似化合物的比较
Similar Compounds
1,12-Dodecanediol: Another diol with hydroxyl groups at the 1 and 12 positions.
1,2-Dodecanediol: A diol with hydroxyl groups at the 1 and 2 positions
Uniqueness
6,7-Dodecanediol is unique due to the position of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions and reactivity patterns that differ from other dodecanediols, making it valuable for specialized applications.
属性
CAS 编号 |
91635-53-9 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC 名称 |
dodecane-6,7-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI 键 |
RTJLDNBCNXKTTG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(CCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)


![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)


![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)




